molecular formula C11H7N3O B1333894 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 56304-74-6

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1333894
CAS No.: 56304-74-6
M. Wt: 197.19 g/mol
InChI Key: SYIROVGISVODAH-UHFFFAOYSA-N
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Description

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyridinecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable carbonitrile derivative in the presence of a base, such as sodium hydride, under reflux conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted pyridinecarbonitrile derivatives with diverse functional groups.

Scientific Research Applications

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide: Contains a carboxamide group, offering different reactivity and applications.

Uniqueness

2-Oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo diverse chemical transformations and its applications in various fields make it a valuable subject of study in scientific research.

Properties

IUPAC Name

2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-8-4-5-10(14-11(8)15)9-3-1-2-6-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIROVGISVODAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372626
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-74-6
Record name 6-Oxo-1,6-dihydro[2,2'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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